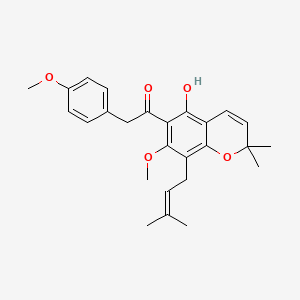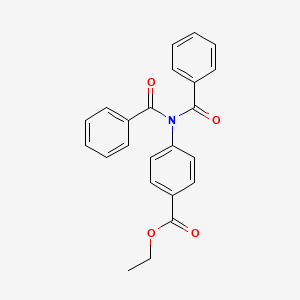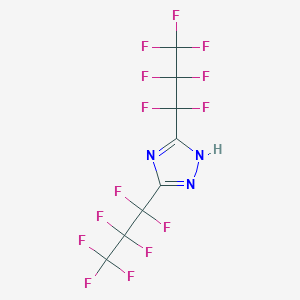
3,5-Bis(heptafluoropropyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(heptafluoropropyl)-1H-1,2,4-triazole: is a fluorinated heterocyclic compound. It is characterized by the presence of two heptafluoropropyl groups attached to a 1,2,4-triazole ring. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to oxidative degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(heptafluoropropyl)-1H-1,2,4-triazole typically involves the reaction of perfluoro(5-aza-4-nonene) with hydrazine hydrate in tetrahydrofuran at 0-20°C in the presence of triethylamine . This reaction yields 2,5-bis(heptafluoropropyl)-1H-1,2,4-triazole. Under similar conditions, perfluoro(5-aza-4-nonene) reacts with arylhydrazines to form 1-aryl-3,5-bis(heptafluoropropyl)-1,2,4-triazoles .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are carefully controlled to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Bis(heptafluoropropyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: This compound is resistant to oxidative degradation due to the presence of fluorine atoms.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used, although the compound’s resistance to oxidation makes these reactions less common.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products:
Oxidation: Oxidation products are not commonly formed due to the compound’s stability.
Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used. For example, reaction with an amine can produce an amino-substituted triazole derivative.
Applications De Recherche Scientifique
Chemistry: 3,5-Bis(heptafluoropropyl)-1H-1,2,4-triazole is used as a building block in the synthesis of other fluorinated heterocycles. Its unique properties make it valuable in the development of new materials with high thermal stability and resistance to chemical degradation.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of specialty polymers and coatings that require high resistance to heat and chemicals.
Mécanisme D'action
The mechanism of action of 3,5-Bis(heptafluoropropyl)-1H-1,2,4-triazole is primarily related to its chemical stability and resistance to degradation. The presence of fluorine atoms enhances the compound’s thermal stability and resistance to oxidative and chemical degradation. This makes it an ideal candidate for applications requiring long-term stability under harsh conditions.
Comparaison Avec Des Composés Similaires
- 2,5-Bis(heptafluoropropyl)-1H-1,2,4-triazole
- 1-aryl-3,5-bis(heptafluoropropyl)-1,2,4-triazoles
Comparison: 3,5-Bis(heptafluoropropyl)-1H-1,2,4-triazole is unique due to the specific positioning of the heptafluoropropyl groups on the triazole ring. This positioning can influence the compound’s reactivity and stability compared to other similar compounds. For example, 2,5-Bis(heptafluoropropyl)-1H-1,2,4-triazole may have different reactivity due to the different positioning of the substituents.
Propriétés
Numéro CAS |
801-28-5 |
|---|---|
Formule moléculaire |
C8HF14N3 |
Poids moléculaire |
405.09 g/mol |
Nom IUPAC |
3,5-bis(1,1,2,2,3,3,3-heptafluoropropyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C8HF14N3/c9-3(10,5(13,14)7(17,18)19)1-23-2(25-24-1)4(11,12)6(15,16)8(20,21)22/h(H,23,24,25) |
Clé InChI |
FPVIHTFALYNIKB-UHFFFAOYSA-N |
SMILES canonique |
C1(=NC(=NN1)C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


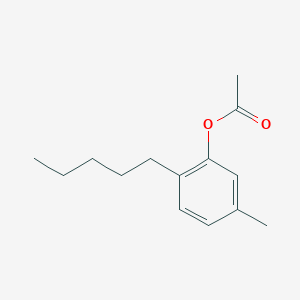
![[(E)-(2,5-dichlorothiophen-3-yl)methylideneamino]thiourea](/img/structure/B14743211.png)
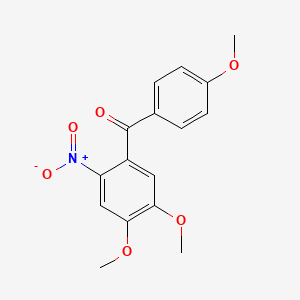
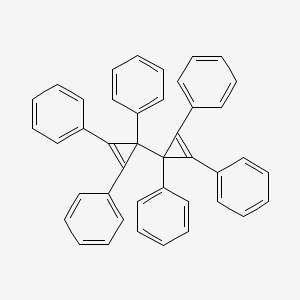
![N-benzothiazol-2-yl-2-[1-(4-methylphenyl)ethylideneamino]oxy-acetamide](/img/structure/B14743231.png)
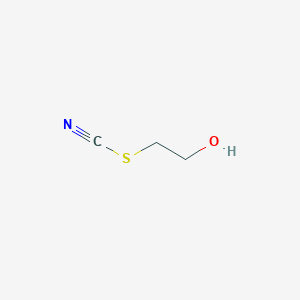
![2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine](/img/structure/B14743234.png)
![2-([1,1'-Biphenyl]-4-ylmethylene)malonic acid](/img/structure/B14743235.png)
![2-[([1,1'-Biphenyl]-2-yl)sulfanyl]aniline](/img/structure/B14743240.png)
![Pyrrolo[2,3,4-DE][1,6]naphthyridine](/img/structure/B14743243.png)

